2-(2-Bromo-3-fluorophenyl)acetonitrile
Description
2-(2-Bromo-3-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrFN It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a bromo and a fluoro group on the phenyl ring
Properties
IUPAC Name |
2-(2-bromo-3-fluorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRKRGGFBOTOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294526 | |
| Record name | 2-Bromo-3-fluorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-53-6 | |
| Record name | 2-Bromo-3-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-fluorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)acetonitrile typically involves the bromination and fluorination of phenylacetonitrile. One common method includes the following steps:
Bromination: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Substituted phenylacetonitriles.
Reduction: 2-(2-Bromo-3-fluorophenyl)ethylamine.
Oxidation: 2-(2-Bromo-3-fluorophenyl)acetic acid.
Scientific Research Applications
2-(2-Bromo-3-fluorophenyl)acetonitrile is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the preparation of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-fluorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromo and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
- 2-(4-Bromo-2-fluorophenyl)acetonitrile
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
Uniqueness
2-(2-Bromo-3-fluorophenyl)acetonitrile is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can affect its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.
Biological Activity
2-(2-Bromo-3-fluorophenyl)acetonitrile is an organic compound characterized by its unique molecular structure, which includes a bromo and a fluoro substituent on the phenyl ring. Its molecular formula is C8H5BrFN, and it is a derivative of acetonitrile. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine atoms can significantly influence the compound's binding affinity and selectivity towards these targets, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of similar compounds, suggesting that this compound may exhibit antibacterial activity. For instance, derivatives with halogen substitutions have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and demonstrated varying effectiveness against Gram-negative strains .
Anticancer Activity
Research into the anticancer potential of compounds structurally similar to this compound indicates promising results. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 2.29 to 12.41 µM . The mechanisms behind this activity may involve induction of apoptosis and cell cycle arrest.
Synthesis and Evaluation
The synthesis of this compound typically involves bromination and fluorination processes applied to phenylacetonitrile. The synthetic routes ensure high yield and purity, which are crucial for subsequent biological evaluations.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against E. coli, S. aureus | |
| Anticancer | Inhibition of MCF-7, HCT-116 cell lines | |
| Mechanism | Modulation of enzyme/receptor activity |
Comparative Analysis with Similar Compounds
The unique positioning of the bromo and fluoro groups in this compound differentiates it from other similar compounds such as 2-(3-Bromo-4-fluorophenyl)acetonitrile. This positional isomerism can lead to significant differences in biological activity, reactivity, and overall efficacy in medicinal chemistry applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
